molecular formula C10H16O3 B13003077 3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylicacid

3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylicacid

Cat. No.: B13003077
M. Wt: 184.23 g/mol
InChI Key: JNULWAKHWPQJGC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the formyl or carboxylic acid groups are replaced by other functional groups using appropriate reagents.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Scientific Research Applications

3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl and carboxylic acid groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of 3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3-formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H16O3/c1-9(2)7(8(12)13)4-5-10(9,3)6-11/h6-7H,4-5H2,1-3H3,(H,12,13)

InChI Key

JNULWAKHWPQJGC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC1(C)C=O)C(=O)O)C

Origin of Product

United States

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